molecular formula C8H10O2 B15081623 3,5-Octadiyne-2,7-diol CAS No. 14400-73-8

3,5-Octadiyne-2,7-diol

Cat. No.: B15081623
CAS No.: 14400-73-8
M. Wt: 138.16 g/mol
InChI Key: SGGKZYNWSYKYTM-UHFFFAOYSA-N
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Description

3,5-Octadiyne-2,7-diol: is an organic compound with the molecular formula C8H10O2 . It is characterized by the presence of two hydroxyl groups (-OH) and two triple bonds (≡) within its carbon chain. This compound is also known by its systematic name, 2,7-dimethyl-3,5-octadiyne-2,7-diol . It is a white crystalline solid that is used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Octadiyne-2,7-diol can be synthesized through several methods. One common route involves the reaction of vinyl bromide with 3-methyl butynol . The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3,5-Octadiyne-2,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Octadiyne-2,7-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Octadiyne-2,7-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups and triple bonds allow it to participate in a range of chemical reactions, influencing its biological and chemical activities. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or interaction with cellular components .

Comparison with Similar Compounds

  • 2,7-Dimethyl-3,5-octadiyn-2,7-diol
  • 1,1,6,6-Tetramethyl-2,4-hexadiyne-1,6-diol
  • 3,7-Diol,2,7-dimethyl

Comparison: 3,5-Octadiyne-2,7-diol is unique due to its specific arrangement of hydroxyl groups and triple bonds, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications in synthesis and research .

Properties

CAS No.

14400-73-8

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

octa-3,5-diyne-2,7-diol

InChI

InChI=1S/C8H10O2/c1-7(9)5-3-4-6-8(2)10/h7-10H,1-2H3

InChI Key

SGGKZYNWSYKYTM-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC#CC(C)O)O

Origin of Product

United States

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